- An efficient synthesis of (R)-GABOB and of (±)-GABOB, Organic Preparations and Procedures International, 2007, 39(5), 509-513

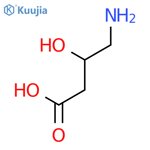

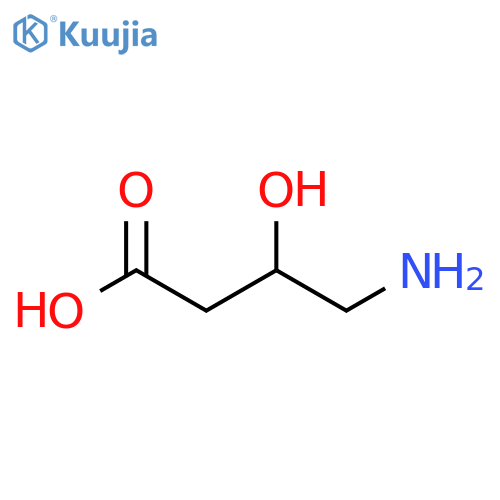

Cas no 924-49-2 (4-Amino-3-Hydroxybutanoic Acid)

4-Amino-3-Hydroxybutanoic Acid Propiedades químicas y físicas

Nombre e identificación

-

- 4-Amino-3-hydroxybutanoic acid

- 4-Amino-3-hydroxybutyric Acid

- Butanoic acid,4-amino-3-hydroxy-

- DL-GAMMA-AMINO-B-HYDROXYBUTYRIC ACIDCRYS TALLINE

- DL-γ-AMINO-B-HYDROXYBUTYRIC ACIDCRYS TALLINE

- (±)-4-Amino-3-hydroxybutyric acid

- Buxamine

- Gabob

- DL-4-Amino-3-hydroxybutyric acid

- 3-Hydroxy-GABA

- Gamibetal

- Gabomade

- Gaboril

- Gamma-amino-beta-hydroxybutyric acid

- Idramina

- Gaminal

- Gabimex

- Buksamin

- Bogil

- Butanoic acid, 4-amino-3-hydroxy-

- Buxamin

- Gabobe

- beta-Oxy-gaba

- 3-Hydroxy-4-aminobutyric acid

- Buxamine (VAN)

- gamma-Amino-beta-hydroxybutyrate

- beta-Hydroxy-gamma-aminobutyrate

- 4-Amino-3-hydroxy-butyric acid

- BUTYRIC ACID, 4-AMINO-3-HYDROXY-

- beta-H

- 4-Amino-3-hydroxybutanoic acid (ACI)

- Butanoic acid, 4-amino-3-hydroxy-, (±)- (ZCI)

- Butyric acid, 4-amino-3-hydroxy-, DL- (8CI)

- DL

- Butyric acid, γ-amino-β-hydroxy- (3CI)

- (RS)-3-Hydroxy-γ-aminobutyric acid

- (RS)-4-Amino-3-hydroxybutanoic acid

- (RS)-γ-Amino-β-hydroxybutyric acid

- (±)-3-Hydroxy-4-aminobutanoic acid

- (±)-4-Amino-3-hydroxybutanoic acid

- (±)-β-Hydroxy-GABA

- 3-Hydroxy-4-aminobutanoic acid

- DL-3-Hydroxy-4-aminobutyric acid

- DL-4-Amino-3-hydroxybutanoic acid

- DL-β-Hydroxy-γ-aminobutyric acid

- DL-γ-Amino-β-hydroxybutyric acid

- NSC 40244

- β-Hydroxy-GABA

- β-Hydroxy-γ-aminobutyric acid

- γ-Amino-β-hydroxybutyric acid

- 4-Amino-3-Hydroxybutanoic Acid

-

- MDL: MFCD00008141

- Renchi: 1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)

- Clave inchi: YQGDEPYYFWUPGO-UHFFFAOYSA-N

- Sonrisas: O=C(CC(CN)O)O

Atributos calculados

- Calidad precisa: 119.05800

- Masa isotópica única: 119.058243149g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 3

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 8

- Cuenta de enlace giratorio: 3

- Complejidad: 83.4

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 1

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Superficie del Polo topológico: 83.6

- Xlogp3: -3.5

Propiedades experimentales

- Color / forma: White crystalline solid

- Denso: 1.312±0.06 g/cm3 (20 ºC 760 Torr),

- Punto de fusión: 223 °C (dec.) (lit.)

- Punto de ebullición: 222.38°C (rough estimate)

- índice de refracción: 1.4183 (estimate)

- Disolución: Soluble (999 g/l) (25 º C),

- Coeficiente de distribución del agua: almost transparency

- PSA: 83.55000

- Logp: -0.51900

- Merck: 444

- Disolución: Soluble in water, slightly soluble in methanol \ ethanol \ ether \ chloroform and ethyl acetate

4-Amino-3-Hydroxybutanoic Acid Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H316-H320

- Declaración de advertencia: P264-P305+P351+P338+P337+P313-P332+P313

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: S26-S36

- Rtecs:ES7015000

-

Señalización de mercancías peligrosas:

- Términos de riesgo:R36/37/38

- TSCA:Yes

4-Amino-3-Hydroxybutanoic Acid Datos Aduaneros

- Código HS:2922509090

- Datos Aduaneros:

China Customs Code:

2922509090Overview:

2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported foodSummary:

2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-Amino-3-Hydroxybutanoic Acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1083241-5g |

Gamibetal |

924-49-2 | 98% | 5g |

¥1560 | 2023-04-12 | |

| eNovation Chemicals LLC | D962362-500g |

3-Hydroxy-4-amino-butyric acid |

924-49-2 | 97% | 500g |

$780 | 2024-06-05 | |

| eNovation Chemicals LLC | D962362-100g |

3-Hydroxy-4-amino-butyric acid |

924-49-2 | 97% | 100g |

$300 | 2024-06-05 | |

| Enamine | EN300-96299-0.05g |

4-amino-3-hydroxybutanoic acid |

924-49-2 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| eNovation Chemicals LLC | D954329-25g |

4-Amino-3-hydroxybutanoic acid |

924-49-2 | 98.0% | 25g |

$265 | 2024-06-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0028-25 mg |

4-Amino-3-hydroxybutyric Acid |

924-49-2 | 98.79% | 25mg |

¥592.00 | 2022-04-26 | |

| Fluorochem | 093269-250g |

DL-4-Amino-3-hydroxybutyric acid |

924-49-2 | 95% | 250g |

£368.00 | 2022-03-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A865131-5g |

4-Amino-3-hydroxybutyric Acid |

924-49-2 | ≥98% | 5g |

¥473.00 | 2022-09-03 | |

| ChemScence | CS-0013138-5g |

Gamibetal |

924-49-2 | 5g |

$59.0 | 2022-04-26 | ||

| eNovation Chemicals LLC | D543991-1g |

4-AMino-3-hydroxybutanoic acid |

924-49-2 | 97% | 1g |

$200 | 2023-09-03 |

4-Amino-3-Hydroxybutanoic Acid Métodos de producción

Synthetic Routes 1

1.2 Reagents: Barium carbonate ; 1 h, basified, heated

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7

1.4 Reagents: Amberlite IR 120

Synthetic Routes 2

- Preparation of 4-amino-3-hydroxybutyric acid, Japan, , ,

Synthetic Routes 3

Synthetic Routes 4

- Carboxy- and cyano-hydroxylation of alkenes. Synthesis of 3-hydroxy-4-amino acids and butyrolactones via the isoxazoline route, Liebigs Annalen der Chemie, 1989, (10), 985-90

Synthetic Routes 5

- Carboxyl Synthesis from carboxylic acid derivatives, Science of Synthesis, 2006, 20, 75-92

Synthetic Routes 6

- Total synthesis of (R)-glycerol acetonide and the antiepileptic and hypotensive drug (-)-γ-amino-β-hydroxybutyric acid (GABOB): use of vitamin C as a chiral starting material, Journal of the American Chemical Society, 1980, 102(20), 6304-11

Synthetic Routes 7

1.2 Solvents: Water ; 3 h, reflux

1.3 Reagents: Barium carbonate ; 1 h, heated

1.4 Reagents: Sulfuric acid Solvents: Water ; neutralized

- A short synthesis of 4-amino-3-hydroxybutyric acid (GABOB) via allyl cyanide, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 2003, 52(8), 1879-1881

Synthetic Routes 8

Synthetic Routes 9

- A journey toward the syntheses of γ-amino-β-hydroxybutyric acid (GABOB) and carnitine, Organic Process Research & Development, 2021, 25(9), 2008-2019

Synthetic Routes 10

Synthetic Routes 11

- γ-Aminocrotonic acid. Vinylogs of α-amino acids, Journal of Organic Chemistry, 1954, 19, 1589-93

Synthetic Routes 12

- The synthesis of baclofen and GABOB via Rh(II) catalyzed intramolecular C-H insertion of α-diazoacetamides, Tetrahedron, 2005, 61(6), 1579-1586

Synthetic Routes 13

- Oxidative degradation of β- and γ-amino acids by contact glow discharge electrolysis, Chemistry Letters, 1980, (4), 441-4

Synthetic Routes 14

- Synthesis and resolution of (3RS)-4-amino-3-hydroxybutananilide, Yakugaku Zasshi, 1979, 99(6), 633-41

Synthetic Routes 15

- Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid, Journal of Pharmaceutical Sciences, 1978, 67(1), 120-1

Synthetic Routes 16

1.2 Reagents: Phosphoric acid Solvents: Water

- N-Carbamoyl-β-alanine amidohydrolase from Agrobacterium tumefaciens C58: A promiscuous enzyme for the production of amino acids, Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 2011, 879(29), 3277-3282

Synthetic Routes 17

Synthetic Routes 18

1.2 Reagents: Hydrochloric acid Solvents: Water

- Oxaziridine-mediated ring expansions of substituted cyclobutanones: synthesis of (-)-γ-amino-β-hydroxybutyric acid (GABOB), Synthetic Communications, 1991, 21(5), 693-701

Synthetic Routes 19

Synthetic Routes 20

- Synthesis and properties of pyrrolin-2-ones, Journal of Organic Chemistry, 1979, 44(15), 2798-800

4-Amino-3-Hydroxybutanoic Acid Raw materials

- 2-Isoindolinecrotonic acid, 1,3-dioxo-, (E)- (8CI)

- 2-Butenoic acid,4-amino-

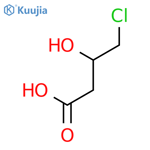

- Butanoic acid, 4-chloro-3-hydroxy-

- Butanoic acid, 4-(acetylamino)-3-hydroxy-, methyl ester

- 4-Amino-3-hydroxy Butanoic Acid Methyl Ester Hydrochloride

- 2-Butenoic acid,4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, methyl ester

- (R)-4-Amino-3-hydroxybutanoic acid

- 4-amino-3-hydroxybutanenitrile hydrochloride

- 2-Pyrrolidinone, 1-(1,1-dimethylethyl)-4-(phenylmethoxy)-

- Butanoic acid, 4-[(aminocarbonyl)amino]-3-hydroxy-

- 2-Pyrrolidinone, 1-[(1S)-1-phenylethyl]-4-(phenylmethoxy)-, (4R)-

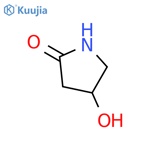

- 4-hydroxypyrrolidin-2-one

4-Amino-3-Hydroxybutanoic Acid Preparation Products

4-Amino-3-Hydroxybutanoic Acid Literatura relevante

-

1. Binary and ternary complexes of copper(II) containing some potentially tridentate ligandsMadhavan Sivasankaran Nair,Muchi Santappa J. Chem. Soc. Dalton Trans. 1981 992

-

Yan Ni,Chun-Xiu Li,Li-Juan Wang,Jie Zhang,Jian-He Xu Org. Biomol. Chem. 2011 9 5463

-

3. Ternary co-ordination complexes of copper(II) with L-histidine and some selected amino-acidsMadhavan Sivasankaran Nair,Kora Venkatachalapathi,Muchi Santappa,Puliampatti K. Murugan J. Chem. Soc. Dalton Trans. 1982 55

-

4. Heterocyclic GABA agonists. Synthesis and crystal structure of (RS)-5-(N-t-butyloxycarbonylaminomethyl)-3-oxoisoxazolidine-2-carboxamide, a derivative of dihydromuscimolLotte Brehm,Poul Jacobsen,J?rgen S. Johansen,Povl Krogsgaard-Larsen J. Chem. Soc. Perkin Trans. 1 1983 1459

-

Takeshi Fukushima,Masaru Kato,Tomofumi Santa,Kazuhiro Imai Analyst 1995 120 381

924-49-2 (4-Amino-3-Hydroxybutanoic Acid) Productos relacionados

- 352-21-6(D,L-4-amino-3-hydroxybutyric acid)

- 2228770-50-9(2-(4-chloro-1-methyl-1H-imidazol-5-yl)-2-methoxypropan-1-amine)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 2228994-71-4(6-(but-3-yn-1-yl)quinoline)

- 1169563-99-8(tert-Butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate)

- 1448121-83-2(N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide)

- 5873-54-1(2 4'-Methylenebis(phenyl Isocyanate))

- 667891-48-7(1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide)

- 1478694-59-5(Thiazole, 4-(3-chloro-2,2-dimethylpropyl)-2-methyl-)

- 463333-88-2(2-(5Z)-5-(2-fluorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoic acid)